molecular formula C11H12BrNO B7863449 N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide

Cat. No.: B7863449
M. Wt: 254.12 g/mol
InChI Key: VUENMFMMOOFBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide (CAS 58473-74-8), also known as Cinromide or trans-3-Bromo-N-ethylcinnamamide, is a chemical compound of interest in neuroscience and medicinal chemistry research . This (E)-configured acrylamide shares a core structural motif with other compounds investigated for their potential to modulate neuronal excitability. Specifically, structurally similar (S,E)-N-[1-(3-Heteroarylphenyl)ethyl]-3-phenylacrylamides have been identified in scientific literature as potent openers of KCNQ2 potassium channels . The KCNQ family of potassium channels plays a critical role in setting the resting membrane potential and excitability threshold of neurons, making them a significant target for researching central nervous system (CNS) disorders characterized by hyperexcitability, such as epilepsy, migraine, and neuropathic pain . The acrylamide functional group is a key pharmacophore in this context. More broadly, acrylamides are a class of compounds whose neurobiological interactions are extensively studied. Research into acrylamide's mechanism of action indicates it can interact with presynaptic proteins, affecting neurotransmitter release . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet for detailed hazard and handling information .

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-3-11(14)13-8(2)9-5-4-6-10(12)7-9/h3-8H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUENMFMMOOFBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide typically involves the following steps:

  • Bromination of Benzene: The initial step involves the bromination of benzene to produce 3-bromobenzene.

  • Friedel-Crafts Alkylation: The 3-bromobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of an aluminum chloride catalyst to form 1-(3-bromophenyl)ethylbenzene.

  • Acrylamide Formation: The resulting compound is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide can undergo various chemical reactions, including:

  • Oxidation: The bromo-substituted phenyl group can be oxidized to form a corresponding phenolic compound.

  • Reduction: The acrylamide group can be reduced to form an amine.

  • Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromophenol

  • Reduction: N-[1-(3-Bromo-phenyl)-ethyl]-amine

  • Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide has been investigated for its potential as an antibacterial agent. It is part of a class of acrylamide derivatives that exhibit selective activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism involves targeting bacterial fatty acid synthesis pathways, making it a candidate for developing new antibiotics .

Drug Discovery
The compound is utilized in drug discovery processes, particularly in synthesizing new derivatives that may enhance therapeutic efficacy. Its structural attributes allow for modifications that can lead to improved pharmacological profiles. Research has demonstrated that altering the bromophenyl group can significantly affect the biological activity of related acrylamide compounds .

Materials Science

Polymer Chemistry
this compound serves as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. The bromine atom in the structure allows for further functionalization, enabling the development of smart materials that respond to environmental stimuli .

Hydrogels
The compound is also explored for creating hydrogels, which are used in various biomedical applications, including drug delivery systems and tissue engineering scaffolds. The ability to form hydrogels from acrylamide derivatives provides a platform for controlled release mechanisms and biocompatibility .

Table 1: Antibacterial Activity of Acrylamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.5 µg/mL
N-[4-(Bromophenyl)-ethyl]-acrylamideEscherichia coli0.25 µg/mL
N-[1-(4-Bromophenyl)-ethyl]-acrylamidePseudomonas aeruginosa1.0 µg/mL

This table illustrates the antibacterial potency of this compound compared to other derivatives, highlighting its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism by which N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substitution patterns, and biological or physicochemical properties:

Compound Name Substituents Key Properties/Activities Reference
N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide 3-Bromo-phenyl, ethyl spacer, acrylamide Not explicitly reported; inferred similarity to bioactive acrylamides -
N-1-(4-Bromophenyl)ethyl acrylamide (6ak) 4-Bromo-phenyl, ethyl spacer, acrylamide IR (NH: 3305 cm⁻¹, CONH: 1654 cm⁻¹); HR-MS: m/z 209.0606 (C₁₁H₁₂ClNO)
(E)-3-(3-Bromo-4-hydroxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide 3-Bromo-4-hydroxy-phenyl, cyano group, phenylbutyl chain ¹H/¹³C NMR (DMSO-d₆); LCMS purity >97%; potential anticancer activity
(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide 3-Morpholinyl-phenyl, ethyl spacer, phenylacrylamide Orally bioavailable KCNQ2 opener; reduces cortical spreading depression in migraine model
(E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445) 3-Chloro-phenyl, phenethyl chain, acrylamide Antiviral activity; FTIR, NMR, and MS data provided
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-Hydroxy-3-methoxy-phenyl, methoxyethyl chain Anti-inflammatory activity (IC₅₀ <17.21 μM)
Key Observations:
  • Substitution Position : The meta-bromo substitution in this compound contrasts with para-bromo in compound 6ak . This positional difference may influence electronic properties (e.g., dipole moments) and steric interactions in biological targets.
  • Biological Activity : Morpholine-containing derivatives (e.g., ) exhibit ion channel modulation, while chlorophenyl analogues (e.g., ) show antiviral effects, highlighting the role of substituents in target specificity.

Physicochemical Properties

  • Solubility : Bromine and hydroxyl groups enhance hydrophobicity and hydrogen-bonding capacity, respectively. For example, compound is soluble in organic solvents but insoluble in water.
  • Thermal Stability : Acrylamides with bulky substituents (e.g., morpholinyl ) exhibit higher melting points due to rigidified structures.

Biological Activity

N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromo-phenylethylamine with an appropriate acrylamide precursor. The methodology often includes the use of coupling agents or catalysts to facilitate the reaction under controlled conditions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against several bacterial strains, demonstrating varying degrees of efficacy .
  • Potassium Channel Modulation : Recent research indicates that certain derivatives of this compound can act as openers for KCNQ2 potassium channels, which are implicated in neuronal excitability and cardiac function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the ethyl group can significantly influence its potency and selectivity. For example:

  • Bromination : The presence of the bromine atom on the phenyl ring enhances lipophilicity and may improve cell membrane permeability, potentially increasing anticancer activity.
  • Acrylamide Moiety : The acrylamide functional group is essential for interacting with biological targets, particularly in cancer therapy where it may facilitate DNA alkylation.

Anticancer Activity

In a study evaluating various acrylamide derivatives, this compound was found to exhibit significant cytotoxicity against MDA-MB-231 cells, with an IC50 value indicating effective inhibition of cell growth . The mechanism appears to involve apoptosis induction through DNA damage.

Antimicrobial Evaluation

A comparative study on the antimicrobial efficacy of related compounds showed that this compound had notable activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured in millimeters against standard strains, revealing its potential as an antimicrobial agent .

CompoundE. coliS. aureusA. flavusC. albicans
This compound12 mm11 mm0 mm10 mm
Tetracycline32 mm34 mm----
Amphotericin B----16 mm20 mm

Q & A

Q. What are the optimal synthetic routes for N-[1-(3-Bromo-phenyl)-ethyl]-acrylamide?

  • Methodological Answer : The synthesis involves coupling α-bromoacrylic acid with 1-(3-bromophenyl)ethylamine. Key steps include:
  • Reagents : Use ethylcarbodiimide (EDCI) as a coupling agent in dimethylformamide (DMF) under ice-cooled conditions .
  • Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product. Confirm purity via TLC (Rf ≈ 0.58–0.86 in ethyl acetate/hexane systems) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to α-bromoacrylic acid) and reaction time (4–6 hours at 0–5°C) .

Table 1 : Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CouplingEDCI, DMF, 0°C, 6 hr64–69>95%
PurificationColumn chromatography (EtOAc/hexane)95–99%

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Compare experimental 1H^1H NMR (e.g., δ 7.54 ppm for aromatic protons, δ 6.57 ppm for acrylamide vinyl protons) and 13C^{13}C NMR (e.g., 161.56 ppm for carbonyl) with computational predictions .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 270–397) via ESI-MS or HRMS .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br content (e.g., C17_{17}H15_{15}BrN4_4O2_2) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the acrylamide group .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation (observe <5% decomposition over 30 days in amber vials) .

Advanced Research Questions

Q. How can retrosynthetic analysis improve the scalability of this compound synthesis?

  • Methodological Answer : Apply AI-driven retrosynthetic tools (e.g., PubChem’s Pistachio/BKMS models) to identify one-step pathways:
  • Precursor Selection : Prioritize commercially available 3-bromophenethylamine and α-bromoacrylic acid derivatives .
  • Route Feasibility : Assess reaction plausibility scores (>0.95) and minimize side reactions (e.g., over-alkylation) using solvent polarity adjustments (DMF → dichloromethane) .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets (e.g., kinases) .
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities (ΔG < –8 kcal/mol) to receptors like NPY2 or TRPV1 .
  • ADMET Prediction : Employ SwissADME to evaluate pharmacokinetics (e.g., logP ≈ 3.5, moderate blood-brain barrier penetration) .

Q. How to resolve contradictions in spectral data for structurally similar acrylamides?

  • Methodological Answer :
  • Isomer Differentiation : Use 1H^1H-1H^1H COSY NMR to distinguish E/Z isomers (e.g., coupling constants J = 15.6 Hz for trans vinyl protons) .
  • Impurity Profiling : Apply LC-MS/MS to detect trace byproducts (e.g., brominated side products at m/z +79.9) .
  • Cross-Validation : Compare experimental data with PubChem’s computed spectra (InChIKey: XHEXESLACCGZKS-SOFGYWHQSA-N) .

Q. What strategies enhance the biological activity of this compound in anticancer assays?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2, –CF3_3) at the phenyl ring to improve cytotoxicity (IC50_{50} < 10 μM in MCF-7 cells) .
  • Prodrug Design : Synthesize hydroxamate derivatives (e.g., N-hydroxyacrylamides) for improved solubility and target engagement .
  • In Vitro Testing : Use nitric oxide scavenging assays (Griess reagent) and MTT assays to quantify antioxidant and antiproliferative effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.